molecular formula C15H14O5 B1247068 3-Acetylaltholactone

3-Acetylaltholactone

Cat. No.: B1247068
M. Wt: 274.27 g/mol
InChI Key: PQTDQVRTMJEDLP-ZGKBOVNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylaltholactone (C₁₅H₁₄O₅; molecular weight: 274.28 g/mol) is a styryl-lactone secondary metabolite isolated from the stem bark of Goniothalamus arvensis . Key physicochemical properties include a melting point of 140–142°C and a specific optical rotation of [α]D = +166.6° (c = 0.3, EtOH). Pharmacologically, it is a potent inhibitor of the mitochondrial respiratory chain, targeting NADH oxidase with an IC₅₀ of 4.7 ± 1.6 μmol/L and IC₁₀₀ of 32 ± 4 μmol/L . Its acetyl group at the C-3 position distinguishes it structurally from related styryl-lactones, contributing to enhanced bioactivity .

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

[(2R,3R,3aR,7aS)-5-oxo-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-3-yl] acetate

InChI

InChI=1S/C15H14O5/c1-9(16)18-15-13(10-5-3-2-4-6-10)19-11-7-8-12(17)20-14(11)15/h2-8,11,13-15H,1H3/t11-,13+,14+,15+/m0/s1

InChI Key

PQTDQVRTMJEDLP-ZGKBOVNRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](C=CC(=O)O2)O[C@@H]1C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C2C(C=CC(=O)O2)OC1C3=CC=CC=C3

Synonyms

3-acetylaltholactone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Styryl-lactones are a class of bioactive compounds predominantly found in Goniothalamus species. Below is a comparative analysis of 3-acetylaltholactone with its analogs:

Compound Source Key Structural Features Biological Activity (IC₅₀) Mechanism/Target References
This compound Goniothalamus arvensis C-3 acetylated styryl-lactone NADH oxidase inhibition (4.7 μM) Mitochondrial complex I
Altholactone Goniothalamus spp. Non-acetylated core Apoptosis induction (HL-60 cells) Oxidative stress pathway
(−)-5-Acetoxygoniothalamin Goniothalamus ridleyi C-5 acetoxy substitution Cytotoxicity (HCT116: 8.6 μM) Unspecified
(Z)-6-Styryl-5,6-dihydro-2-pyranone Goniothalamus ridleyi Dihydro-pyranone backbone Cytotoxicity (HCT116: 22.2 μM) Unspecified
(−)-Nordicentrine Goniothalamus ridleyi Alkaloid with tetrahydrofuran moiety Antiplasmodial (0.3 μg/mL) Plasmodium falciparum

Key Findings and Differences

Mitochondrial Inhibition :

  • This compound exhibits selective inhibition of mitochondrial complex I (NADH oxidase), disrupting ATP synthesis . This contrasts with altholactone, which induces apoptosis via oxidative stress without direct inhibition of respiratory complexes .
  • Semisynthetic analogs of styryl-lactones, such as tetrahydrofuranic alkyl esters, show weaker mitochondrial inhibition (IC₅₀ > 10 μM) compared to this compound, highlighting the importance of the acetyl group for potency .

Anticancer Activity :

  • This compound’s cytotoxicity is moderate compared to (−)-5-acetoxygoniothalamin (IC₅₀ = 8.6 μM vs. HCT116). Structural differences, such as acetoxy substitution at C-5 versus C-3 acetylation, may influence target specificity .

Antiplasmodial Activity: While this compound shows antiplasmodial activity (IC₅₀ = 2.6 μg/mL), (−)-nordicentrine is 8.7-fold more potent (IC₅₀ = 0.3 μg/mL). This suggests that non-lactone alkaloids in Goniothalamus may have superior efficacy against Plasmodium falciparum .

Mechanistic Insights

  • Structure-Activity Relationships (SAR): Acetylation at C-3 in this compound enhances mitochondrial inhibition compared to non-acetylated analogs like altholactone . The styryl moiety is critical for binding to hydrophobic pockets in mitochondrial enzymes, as seen in both this compound and related lactones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetylaltholactone
Reactant of Route 2
3-Acetylaltholactone

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